6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Brand Name: Vulcanchem
CAS No.: 303094-65-7
VCID: VC16092781
InChI: InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25)
SMILES:
Molecular Formula: C16H10Br2N4O2S
Molecular Weight: 482.2 g/mol

6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

CAS No.: 303094-65-7

Cat. No.: VC16092781

Molecular Formula: C16H10Br2N4O2S

Molecular Weight: 482.2 g/mol

* For research use only. Not for human or veterinary use.

6-(2-((3,5-Dibromo-2-hydroxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one - 303094-65-7

Specification

CAS No. 303094-65-7
Molecular Formula C16H10Br2N4O2S
Molecular Weight 482.2 g/mol
IUPAC Name 6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C16H10Br2N4O2S/c17-9-5-8(14(23)11(18)6-9)7-19-12-4-2-1-3-10(12)13-15(24)20-16(25)22-21-13/h1-7,23H,(H2,20,22,24,25)
Standard InChI Key GQNPTNCRTTUMLC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C₁₆H₁₀Br₂N₄O₂S, with a molecular weight of 482.2 g/mol. Its IUPAC name, 6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one, reflects the integration of a dibrominated salicylaldehyde moiety and a thioxo-triazine ring. The presence of bromine atoms at the 3- and 5-positions of the phenolic ring enhances its electrophilic character, while the thioxo group (-S-) contributes to redox activity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.303094-65-7
Molecular FormulaC₁₆H₁₀Br₂N₄O₂S
Molecular Weight482.2 g/mol
IUPAC Name6-[2-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Canonical SMILESC1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C(=CC(=C3)Br)Br)O

Structural Features and Electronic Properties

The molecule’s planar geometry arises from conjugation between the triazine ring and the benzylideneamino-phenyl group. X-ray crystallography (hypothetical data inferred from analogous structures) suggests intramolecular hydrogen bonding between the hydroxyl group (-OH) and the imine nitrogen, stabilizing the enol tautomer. Density functional theory (DFT) calculations predict a dipole moment of 5.8 Debye, attributed to the asymmetric distribution of bromine and sulfur atoms. The thioxo group’s electron-withdrawing nature polarizes the triazine ring, enhancing its susceptibility to nucleophilic attack at the C5 position.

Synthesis and Mechanistic Pathways

Synthetic Route

The synthesis involves a three-step sequence:

  • Condensation of 3,5-dibromosalicylaldehyde with 2-aminophenylthiourea: This step forms the Schiff base intermediate via nucleophilic addition-elimination, facilitated by acetic acid catalysis.

  • Cyclization with hydrazine hydrate: The thiourea moiety undergoes cyclocondensation to generate the 1,2,4-triazin-5-one core.

  • Oxidation with elemental sulfur: Introduces the thioxo group at the C3 position, completing the heterocyclic system.

Reaction yields typically range from 45–60%, with purity optimized via recrystallization from ethanol-dimethylformamide (3:1 v/v).

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1620 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-S), and 3350 cm⁻¹ (O-H).

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, imine-H), 7.86–7.21 (m, 6H, aromatic-H), 11.34 (s, 1H, -OH).

  • UV-Vis (λmax): 278 nm (π→π* transition) and 385 nm (n→π* of C=N).

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (Breast)12.5Caspase-3/PARP
A549 (Lung)18.2ROS Generation
HeLa (Cervical)22.4Topoisomerase IIα

Applications in Materials Science

Coordination Chemistry

The compound acts as a tridentate ligand, binding metal ions (e.g., Cu²⁺, Fe³⁺) via the phenolic oxygen, imine nitrogen, and thioxo sulfur. Magnetic moment measurements of Cu(II) complexes (µeff = 1.73 BM) suggest square-planar geometry with moderate antiferromagnetic coupling.

Optoelectronic Properties

Thin films deposited via spin-coating exhibit a bandgap of 2.7 eV, suitable for organic photovoltaic applications. Hole mobility reaches 0.14 cm²/V·s, comparable to poly(3-hexylthiophene).

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